molecular formula C16H20N4O3S B2611550 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1795302-89-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2611550
CAS No.: 1795302-89-4
M. Wt: 348.42
InChI Key: SBVFAHOGFVLHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a piperidine ring, and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

    Phenylsulfonyl Group Addition: The phenylsulfonyl group is added via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring and phenylsulfonyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-2-one: Similar structure but with a different substitution pattern.

    1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)butan-1-one: Similar structure but with an extended carbon chain.

Uniqueness

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-16(8-13-24(22,23)15-4-2-1-3-5-15)19-10-6-14(7-11-19)20-12-9-17-18-20/h1-5,9,12,14H,6-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVFAHOGFVLHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.